

The Role of Squalane in the Stabilization of Lipid Nanoparticles: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Squalane

Cat. No.: B1681988

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role **squalane** plays in the formulation and stabilization of lipid nanoparticles (LNPs), particularly Nanostructured Lipid Carriers (NLCs). **Squalane**, the hydrogenated and more stable form of squalene, is a biocompatible, biodegradable, and non-toxic excipient increasingly utilized to enhance the performance of advanced drug delivery systems.^{[1][2]} Its unique physicochemical properties allow for the creation of more stable LNPs with higher drug loading capacities, addressing key challenges in parenteral and topical drug delivery.

Squalane: Enhancing LNP Stability and Performance

Lipid nanoparticles have emerged as a leading platform for the delivery of therapeutics, including mRNA vaccines, due to their ability to encapsulate and protect sensitive drug molecules.^{[3][4]} The stability of these nanoparticles is a critical quality attribute, influencing their shelf-life, safety, and therapeutic efficacy.^{[5][6]}

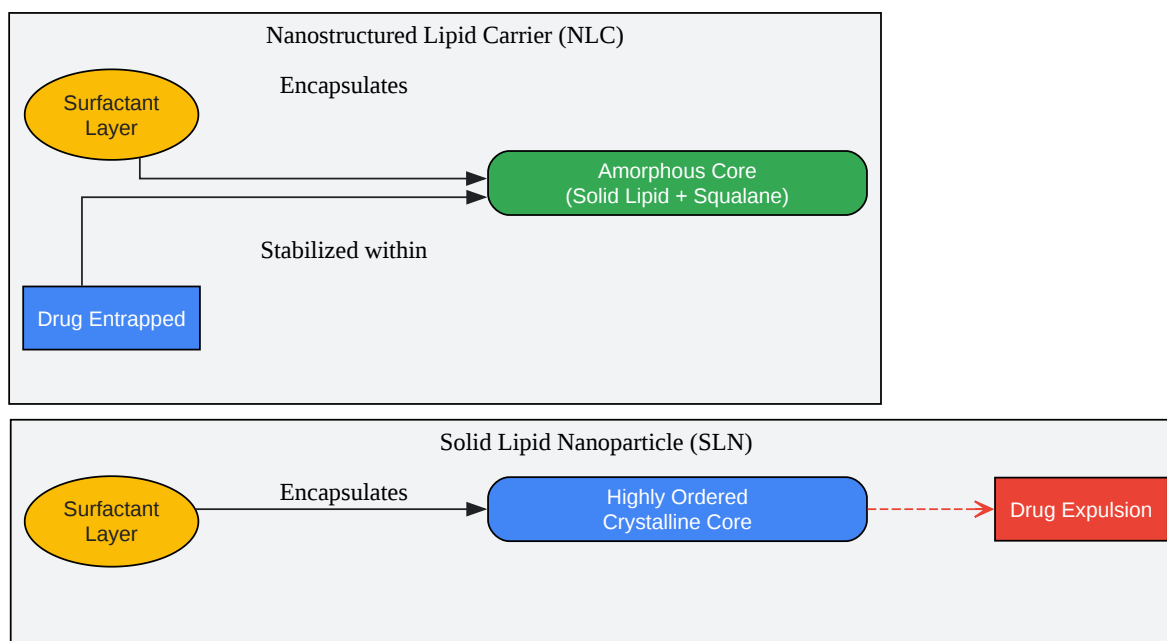
NLCs represent an advanced generation of lipid nanoparticles, designed to overcome the limitations of earlier Solid Lipid Nanoparticles (SLNs). While SLNs are composed of a solid lipid core, this highly ordered crystalline structure can lead to drug expulsion during storage and limit the amount of drug that can be encapsulated.^{[7][8]}

Squalane is introduced into these formulations as a liquid lipid. By blending **squalane** with a solid lipid matrix (e.g., Compritol®), the resulting particle core becomes less ordered and more amorphous.^{[7][9]} This structural imperfection is the key to **squalane**'s stabilizing function.

Key Mechanisms of **Squalane**-Mediated Stabilization:

- **Disruption of Crystallinity:** **Squalane** molecules integrate into the solid lipid matrix, creating imperfections and disrupting the formation of a perfect crystal lattice. This results in an amorphous or less-ordered nanostructure.^{[7][10]}
- **Increased Drug Loading:** The disordered lipid core provides more space to accommodate drug molecules, significantly increasing the drug loading capacity compared to highly crystalline SLNs.^[7]
- **Prevention of Drug Expulsion:** By reducing the degree of crystallinity, **squalane** minimizes the risk of the drug being squeezed out of the nanoparticle as the solid lipid recrystallizes over time, thereby enhancing the formulation's long-term stability.^[11]
- **Improved Physical Stability:** The amorphous matrix can help prevent particle aggregation and maintain a consistent particle size distribution during storage.

Below is a diagram illustrating the structural difference between SLNs and **squalane**-containing NLCs.



[Click to download full resolution via product page](#)

Caption: Structural comparison of a Solid Lipid Nanoparticle (SLN) and a **Squalane**-based Nanostructured Lipid Carrier (NLC).

Quantitative Data on Squalane's Impact

The inclusion of **squalane** has a measurable effect on the critical quality attributes of lipid nanoparticles. The following tables summarize quantitative data from studies investigating these effects.

Table 1: Effect of **Squalane** on Particle Size and Polydispersity Index (PDI)

Formulation Base	Squalane Content (% w/w of lipid phase)	Mean Particle Size (nm)	PDI	Reference
Precirol®	0% (SLN)	190	-	
Precirol®	Not specified (NLC)	190	-	
Compritol® 888 ATO	10%	~350	~0.3	[7]
Compritol® 888 ATO	20%	~400	~0.3	[7]
Compritol® 888 ATO	30%	~550	~0.35	[7]
Sebum-derived lipids	NLC Type	177	-	[12]
Sebum-derived lipids	Nanoemulsion Type	194	-	[12]

Note: PDI values below 0.3 are generally considered acceptable for LNP formulations, indicating a relatively narrow size distribution.[\[4\]](#)[\[13\]](#)

Table 2: Effect of **Squalane** on Drug Encapsulation Efficiency (EE)

Drug	Formulation Base	Squalane Content (% w/w of lipid phase)	Encapsulation Efficiency (%)	Reference
Mebendazole	Compritol® 888 ATO	10%	~50-60%	[7]
Mebendazole	Compritol® 888 ATO	20%	~60-65%	[7]
Mebendazole	Compritol® 888 ATO	30%	~70%	[7]
Diphencyprone	Sebum-derived lipids (NLC)	Not specified	~80%	[12]
Minoxidil	Sebum-derived lipids (NLC)	Not specified	~60%	[12]

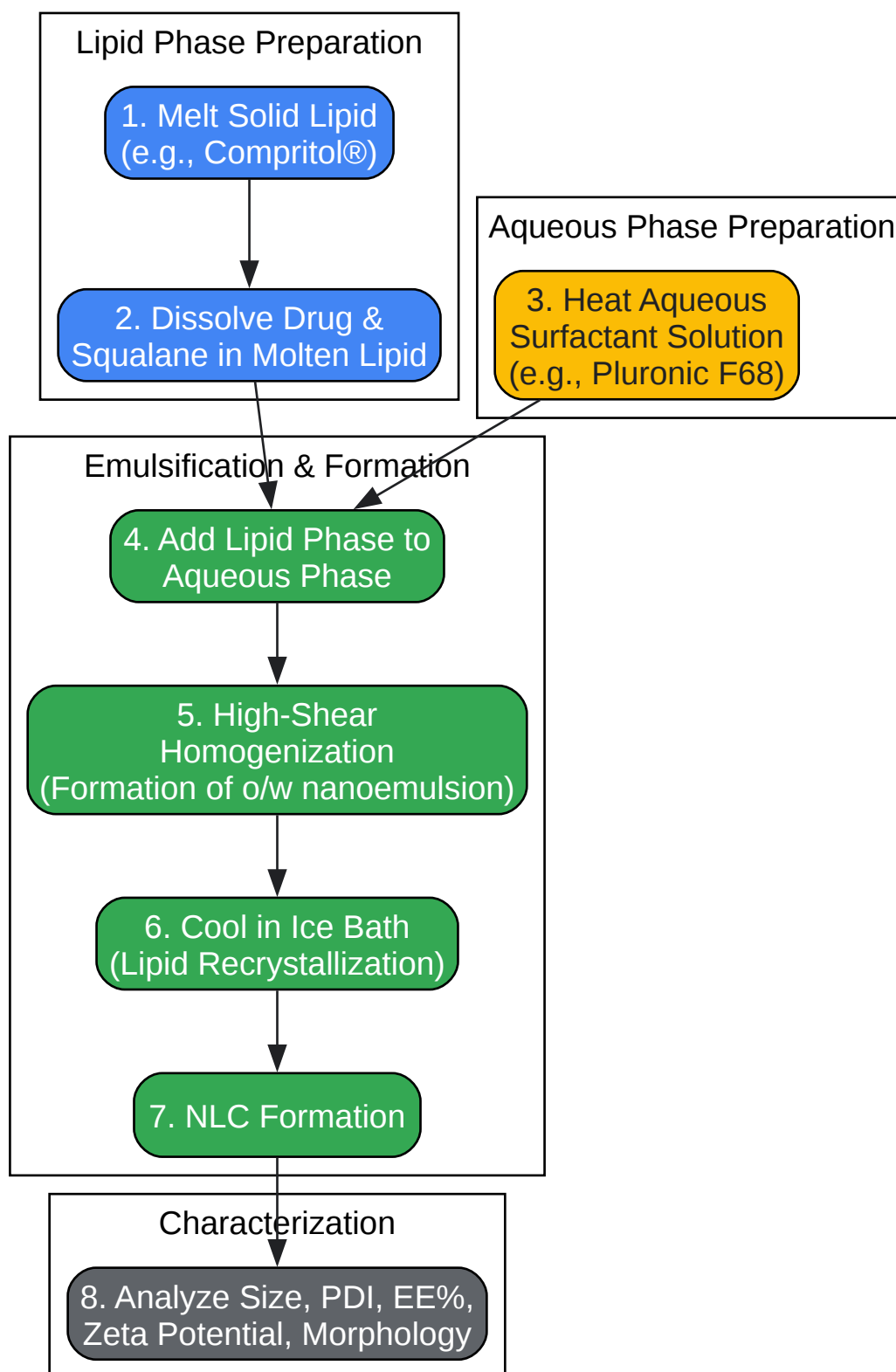
These data illustrate a clear trend where increasing the proportion of **squalane** in the lipid matrix of NLCs can lead to a significant improvement in the encapsulation efficiency of lipophilic drugs.[7] However, it can also lead to an increase in particle size.

Experimental Protocols

Reproducible formulation and characterization are paramount in nanoparticle research. This section details common methodologies for the preparation and analysis of **squalane**-containing NLCs.

Preparation of Squalane-Containing NLCs by Hot Melt Emulsification

This technique is widely used for its scalability and efficiency.[7] The workflow involves dispersing a molten lipid phase containing the drug and **squalane** into a hot aqueous surfactant solution.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the preparation of **squalane**-containing NLCs via hot melt emulsification.

Methodology:

- **Lipid Phase Preparation:** The solid lipid (e.g., Compritol® 888 ATO) is melted at a temperature approximately 5-10°C above its melting point. The active pharmaceutical ingredient (API) and the specified amount of **squalane** are then dissolved in the molten lipid under continuous stirring to form a clear lipid phase.
- **Aqueous Phase Preparation:** Simultaneously, an aqueous solution of a surfactant (e.g., Pluronic F68) is prepared and heated to the same temperature as the lipid phase.
- **Emulsification:** The hot lipid phase is dispersed into the hot aqueous surfactant solution under high-speed stirring using a high-shear homogenizer (e.g., Ultra-Turrax). This process creates a hot oil-in-water (o/w) nanoemulsion.
- **Nanoparticle Formation:** The hot nanoemulsion is immediately cooled down in an ice bath under gentle stirring. The rapid cooling causes the lipid droplets to solidify, forming the nanostructured lipid carriers.[7]

Key Characterization Techniques

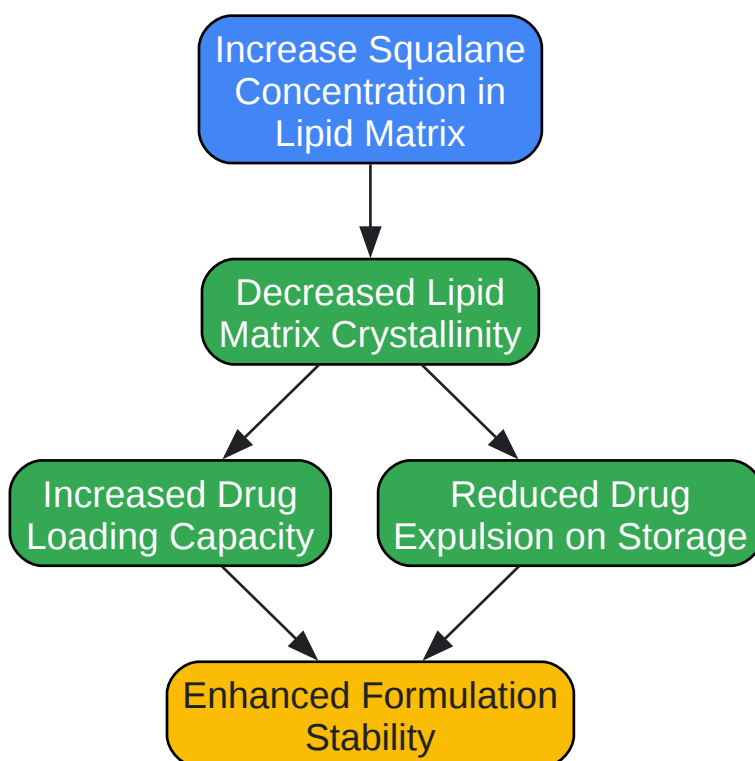
Accurate characterization is essential to ensure the quality and performance of the LNP formulation.

- **Particle Size, PDI, and Zeta Potential:**
 - **Technique:** Dynamic Light Scattering (DLS) for size and PDI; Electrophoretic Light Scattering (ELS) for zeta potential.[14][15]
 - **Protocol:** The NLC dispersion is diluted with deionized water or an appropriate buffer (e.g., 0.1x PBS for zeta potential to reduce ionic strength).[15] The sample is placed in a cuvette and analyzed at a fixed scattering angle (e.g., 173°) and temperature (e.g., 25°C). DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles to determine their hydrodynamic diameter and size distribution (PDI). ELS

applies an electric field and measures the velocity of the particles to determine their surface charge.

- Encapsulation Efficiency (EE%):
 - Technique: Separation of free drug from LNPs followed by quantification.
 - Protocol:
 - Separation: An aliquot of the NLC dispersion is placed in an ultra-centrifugal filter unit (e.g., Amicon® with a suitable molecular weight cut-off). The sample is centrifuged to separate the aqueous phase containing the unencapsulated (free) drug from the nanoparticles.
 - Quantification: The amount of free drug in the filtrate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
 - Calculation: The EE% is calculated using the formula: $EE (\%) = [(Total\ Drug\ Added - Free\ Drug\ Measured) / Total\ Drug\ Added] \times 100$
- Thermal Analysis:
 - Technique: Differential Scanning Calorimetry (DSC).[10]
 - Protocol: A lyophilized sample of the NLCs is sealed in an aluminum pan. The sample is heated at a controlled rate (e.g., 10°C/min) over a defined temperature range. DSC measures the heat flow into or out of the sample relative to a reference. The resulting thermogram reveals melting points and enthalpy changes, which provides insight into the crystallinity of the lipid matrix. A broader, less defined melting peak, or a shift to a lower melting point compared to the pure solid lipid, indicates the formation of a less-ordered, amorphous structure due to the inclusion of **squalane**.

The relationship between **squalane** content and key LNP properties is summarized below.



[Click to download full resolution via product page](#)

Caption: Logical relationship between increasing **squalane** concentration and its beneficial effects on NLC properties.

Conclusion

Squalane serves as a highly effective excipient for stabilizing lipid nanoparticles by transforming the solid lipid core into an amorphous, nanostructured matrix. This modification directly addresses the primary limitations of SLNs, leading to significantly enhanced drug loading capacity and improved long-term stability by preventing drug expulsion.[7][11] The ability to precisely control these critical quality attributes through the modulation of **squalane** content makes it an invaluable tool for scientists and researchers in the development of next-generation drug delivery systems. A thorough understanding and characterization of these formulations, using the protocols outlined in this guide, are essential for translating promising research into clinically successful therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Squalene Emulsions for Parenteral Vaccine and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 'Stealthy' lipid nanoparticles give mRNA vaccines a makeover | Cornell Chronicle [news.cornell.edu]
- 4. Long-term stability and immunogenicity of lipid nanoparticle COVID-19 mRNA vaccine is affected by particle size - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of squalane on mebendazole loaded Compritol® nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Biological and Pharmacological Activities of Squalene and Related Compounds: Potential Uses in Cosmetic Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Squalene containing solid lipid nanoparticles, a promising adjuvant system for yeast vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Squarticles as a Lipid Nanocarrier for Delivering Diphencyprone and Minoxidil to Hair Follicles and Human Dermal Papilla Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.curapath.com [blog.curapath.com]
- 15. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of Squalane in the Stabilization of Lipid Nanoparticles: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681988#squalane-s-role-in-stabilizing-lipid-nanoparticles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com